molecular formula C14H15FN2O B15154314 N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide

N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide

Cat. No.: B15154314
M. Wt: 246.28 g/mol
InChI Key: BWJNIRPVLDOTAO-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in various physiological processes . The compound may exert its effects by modulating the activity of these receptors and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them attractive for drug development .

Properties

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

N-cyclopentyl-5-fluoro-1H-indole-2-carboxamide

InChI

InChI=1S/C14H15FN2O/c15-10-5-6-12-9(7-10)8-13(17-12)14(18)16-11-3-1-2-4-11/h5-8,11,17H,1-4H2,(H,16,18)

InChI Key

BWJNIRPVLDOTAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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